N-[2-(4-fluorophenyl)ethyl]propanamide
Description
N-[2-(4-fluorophenyl)ethyl]propanamide is a propanamide derivative featuring a 2-(4-fluorophenyl)ethyl group attached to the nitrogen atom. This compound belongs to a class of molecules where structural modifications on the aromatic ring or the alkyl chain influence physicochemical properties and biological activity.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H14FNO/c1-2-11(14)13-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
KOXWYCANIBCHTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]propanamide typically involves the reaction of 4-fluorophenylethylamine with propanoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-fluorophenylethylamine attacks the carbonyl carbon of propanoyl chloride, leading to the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Medicine: Due to its structural similarity to fentanyl analogs, it may be investigated for its potential analgesic properties.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound may bind to these receptors, mimicking the effects of endogenous opioids and leading to analgesic effects. The exact pathways and molecular targets can vary depending on the specific analog and its structural features .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the aromatic ring, alkyl chain length, or additional functional groups. Below is a comparative analysis:
Table 1: Structural Analogs and Physical Properties
Key Observations :
- Rf Values : Longer alkyl chains (e.g., pentyl in 27j ) increase polarity, leading to higher Rf values (0.70) compared to cyclopropyl analogs (0.44).
- Melting Points : Bulky substituents like cyclobutyl (27k, 103–104°C ) result in higher melting points than hydroxyl-containing derivatives (27l, 98–102°C ).
- Stereochemistry: Stereospecific synthesis (e.g., 27b with (S)-configuration) significantly improves yield (89%) compared to non-chiral analogs (27a, 12% ).
Key Differentiators of N-[2-(4-fluorophenyl)ethyl]propanamide
- Substituent Simplicity : The absence of bulky groups (vs. cyclopropyl or piperidine in analogs) may enhance solubility and bioavailability.
- Fluorophenyl Advantage: The 4-fluorophenyl group improves metabolic stability compared to non-fluorinated analogs (e.g., ).
- Structural Flexibility : The ethyl linker provides conformational flexibility absent in benzyl or rigid bicyclic derivatives (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
